Eact Eact Eact is an activator of the calcium-activated chloride channel anoctamin 1 (ANO1). It increases chloride currents in FRT cells expressing human ANO1 (EC50 = 3 µM). It is selective for ANO1 over cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels and epithelial sodium channels (ENaCs) in FRT cells at 10 µM. Eact (20 µM) increases the rate of submucosal gland fluid secretion in human bronchi isolated from patients with cystic fibrosis and healthy individuals. It increases production of mitochondrial reactive oxygen species (ROS), reduces the mitochondrial membrane potential, and induces apoptosis in rat lung microvascular endothelial cells (RLMVECs), as well as reduces total cell counts in pulmonary artery endothelial cell populations isolated from patients with idiopathic pulmonary arterial hypertension (IPAH). Eact also activates transient receptor potential vanilloid 1 (TRPV1) in HEK293T cells expressing the mouse receptor (EC50 = 11.6 µM) and induces scratching and licking behaviors in wild-type, but not Trpv1-/-, mice.
Eact is a Ca2+ activated chloride channel protein, which may be used for the treatment of diseases and disorders involving this particular channel such as cystic fibrosis, disorders related to salivary gland dysfunction, dry eye syndrome and intestinal hypomotility.
Eact is a novel TMEM16A (ANO1) calcium-activated chloride channel (CaCC) activator.
Brand Name: Vulcanchem
CAS No.: 461000-66-8
VCID: VC0526802
InChI: InChI=1S/C22H24N2O5S/c1-26-11-10-24(22-23-17(14-30-22)15-8-6-5-7-9-15)21(25)16-12-18(27-2)20(29-4)19(13-16)28-3/h5-9,12-14H,10-11H2,1-4H3
SMILES: COCCN(C1=NC(=CS1)C2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Molecular Formula: C22H24N2O5S
Molecular Weight: 428.5 g/mol

Eact

CAS No.: 461000-66-8

Cat. No.: VC0526802

Molecular Formula: C22H24N2O5S

Molecular Weight: 428.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Eact - 461000-66-8

Specification

Description Eact is an activator of the calcium-activated chloride channel anoctamin 1 (ANO1). It increases chloride currents in FRT cells expressing human ANO1 (EC50 = 3 µM). It is selective for ANO1 over cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels and epithelial sodium channels (ENaCs) in FRT cells at 10 µM. Eact (20 µM) increases the rate of submucosal gland fluid secretion in human bronchi isolated from patients with cystic fibrosis and healthy individuals. It increases production of mitochondrial reactive oxygen species (ROS), reduces the mitochondrial membrane potential, and induces apoptosis in rat lung microvascular endothelial cells (RLMVECs), as well as reduces total cell counts in pulmonary artery endothelial cell populations isolated from patients with idiopathic pulmonary arterial hypertension (IPAH). Eact also activates transient receptor potential vanilloid 1 (TRPV1) in HEK293T cells expressing the mouse receptor (EC50 = 11.6 µM) and induces scratching and licking behaviors in wild-type, but not Trpv1-/-, mice.
Eact is a Ca2+ activated chloride channel protein, which may be used for the treatment of diseases and disorders involving this particular channel such as cystic fibrosis, disorders related to salivary gland dysfunction, dry eye syndrome and intestinal hypomotility.
Eact is a novel TMEM16A (ANO1) calcium-activated chloride channel (CaCC) activator.
CAS No. 461000-66-8
Molecular Formula C22H24N2O5S
Molecular Weight 428.5 g/mol
IUPAC Name 3,4,5-trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C22H24N2O5S/c1-26-11-10-24(22-23-17(14-30-22)15-8-6-5-7-9-15)21(25)16-12-18(27-2)20(29-4)19(13-16)28-3/h5-9,12-14H,10-11H2,1-4H3
Standard InChI Key ZUXNHFFVQWADJL-UHFFFAOYSA-N
SMILES COCCN(C1=NC(=CS1)C2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Canonical SMILES COCCN(C1=NC(=CS1)C2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Appearance Solid powder

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